4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine
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Overview
Description
4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine is a complex organic compound with a unique structure that includes a piperazine ring, a phenylprop-2-en-1-ylidene group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine typically involves the reaction of 4-methylphenylpiperazine with a suitable aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-piperazin-1-yl-naphthalen-1-ylmethylene-amine
- (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
4-(4-methylphenyl)-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]piperazin-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a phenylprop-2-en-1-ylidene group and a 4-methylphenyl group sets it apart from similar compounds, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H23N3 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(Z,E)-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C20H23N3/c1-18-9-11-20(12-10-18)22-14-16-23(17-15-22)21-13-5-8-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3/b8-5+,21-13- |
InChI Key |
LNDKKPIKNYVGHB-FYIBQWGRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C=C\C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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